molecular formula C13H17NO2S B14242509 ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate CAS No. 189228-45-3

ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B14242509
CAS No.: 189228-45-3
M. Wt: 251.35 g/mol
InChI Key: XSZGFUBMNIOQNP-PXYINDEMSA-N
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Description

Ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate is a chemical compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with an appropriate esterifying agent. One common method is the condensation of 2-phenylthiazolidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-phenylthiazolidine-4-carboxylate: Similar structure but lacks the methyl group at the 3-position.

    Methyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. The presence of the ethyl ester and the (4R)-configuration can result in distinct properties compared to other similar compounds.

Properties

CAS No.

189228-45-3

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C13H17NO2S/c1-3-16-13(15)11-9-17-12(14(11)2)10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3/t11-,12?/m0/s1

InChI Key

XSZGFUBMNIOQNP-PXYINDEMSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CSC(N1C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CSC(N1C)C2=CC=CC=C2

Origin of Product

United States

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